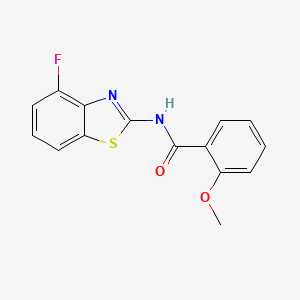

N-(4-fluoro-1,3-benzotiazol-2-il)-2-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an important heterocycle in the world of chemistry, with various pharmaceutical applications . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .

Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is C24H21FN4O3S2 . The compound has a molecular weight of 496.6 g/mol . The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 496.6 g/mol . It has a topological polar surface area of 120 Ų . The compound has a rotatable bond count of 6 .

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Orientación a los Receptores Activados por Proteasas (PAR): N-(4-fluoro-1,3-benzotiazol-2-il)-2-metoxibenzamida ha sido investigado por su potencial como modulador del receptor activado por proteasas (PAR). Los PAR desempeñan funciones cruciales en la señalización celular, la inflamación y la trombosis. Los investigadores exploran la interacción de este compuesto con los PAR para desarrollar nuevos agentes terapéuticos .

Mecanismo De Acción

While the specific mechanism of action for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not mentioned in the papers retrieved, benzothiazole derivatives have been found to have a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

While specific safety and hazard information for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not available in the papers retrieved, it’s important to handle all chemical compounds with care. For instance, some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Direcciones Futuras

Benzothiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, future research could focus on developing novel therapeutic agents based on the benzothiazole scaffold. This could involve finding new leads, which may later be translated into new drugs .

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJQDZAALKXDGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2537628.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)